N-methyl-N-(4-nitrophenyl)methanesulfonamide falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group. This classification is significant due to the biological activities associated with sulfonamides, particularly their role as enzyme inhibitors.
The synthesis of N-methyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction between (4-nitrophenyl)methanesulfonyl chloride and methylamine. The reaction proceeds as follows:
Reaction Conditions:
In industrial settings, the synthesis follows similar principles but on a larger scale. Precise control over reaction parameters is crucial for achieving high yield and purity. The final product typically undergoes purification processes such as recrystallization or chromatography to ensure quality.
The molecular structure of N-methyl-N-(4-nitrophenyl)methanesulfonamide consists of:
These properties indicate that N-methyl-N-(4-nitrophenyl)methanesulfonamide is a solid at room temperature with significant thermal stability.
N-methyl-N-(4-nitrophenyl)methanesulfonamide can undergo several chemical reactions, including:
The mechanism of action for N-methyl-N-(4-nitrophenyl)methanesulfonamide primarily involves its interaction with enzymes, particularly cyclooxygenase-2 (COX-2).
This interaction results in decreased production of pro-inflammatory prostaglandins, making it relevant for anti-inflammatory applications.
N-methyl-N-(4-nitrophenyl)methanesulfonamide has several significant applications:
N-Substituted sulfonamides constitute a pharmaceutically significant scaffold, with over 150 FDA-approved drugs leveraging this functional group for therapeutic efficacy [9]. These compounds exhibit remarkable structural versatility, enabling targeted interactions with biological macromolecules through hydrogen bonding, hydrophobic contacts, and electrostatic forces. The sulfonamide group (–SO₂NH–) provides exceptional hydrolytic stability and resistance to metabolic degradation, while the N-methylation (as seen in N-methyl-N-(4-nitrophenyl)methanesulfonamide) enhances lipophilicity and membrane permeability [7] [9]. This modification is strategically employed to optimize pharmacokinetic profiles in drug development.
Table 1: Selected FDA-Approved Sulfonamide-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Feature | Year Approved |
---|---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | Aryl N-heterocyclic sulfonamide | 1998 |
Sumatriptan | Antimigraine (5-HT₁ agonist) | Indole N-methylsulfonamide | 1992 |
Topiramate | Anticonvulsant | Fructose-derived sulfamate | 1979 |
Sulfadiazine | Antibacterial | N-Aminopyrimidine sulfonamide | 1941 |
Dorzolamide | Antiglaucoma (CA inhibitor) | Thiophene sulfonamide | 1998 |
The synthetic flexibility of N-substituted sulfonamides permits modular construction of combinatorial libraries. For instance, nucleophilic displacement of sulfonyl chlorides with amines facilitates rapid diversification, a strategy employed in synthesizing N-methyl-(4-nitrophenyl)methanesulfonamide from (4-nitrophenyl)methanesulfonyl chloride and methylamine [3]. This reaction typically achieves yields >90% under mild conditions, demonstrating the efficiency of sulfonamide coupling in intermediate synthesis [6].
Nitroaromatic groups serve as multifaceted pharmacophores and synthetic handles in drug intermediates. The nitro (–NO₂) moiety exhibits strong electron-withdrawing properties, reducing the aromatic ring’s electron density and facilitating nucleophilic substitution or reduction reactions. This characteristic is exploited in N-methyl-N-(4-nitrophenyl)methanesulfonamide, where the para-nitro group enables downstream transformations such as catalytic hydrogenation to aminobenzyl derivatives—key precursors for analgesics and CNS-active compounds [5] [6].
Electrochemically, nitroaromatics undergo reversible reduction to nitroso (–NO) and hydroxylamine (–NHOH) intermediates, followed by irreversible conversion to amines (–NH₂). This redox behavior underpins their utility as prodrugs activated under hypoxic conditions in cancer or parasitic infections [5]. The nitro group’s reduction potential (E1/2), typically between -0.5 to -1.0 V vs. NHE, can be fine-tuned through ring substitution, influencing bioreductive activation kinetics [5]. In analytical contexts, nitroaromatics exhibit strong UV absorption and fluorescence quenching, enabling detection methods like those utilizing conjugated porous polymers (limit of detection: 0.33 μM for nitrophenols) [10].
This compound (CAS 85952-29-0) emerged as a specialized intermediate in late 20th-century pharmaceutical synthesis. Its earliest documented application relates to the production of triptan-class migraines therapeutics, where it functions as a precursor or impurity (Sumatriptan Impurity 9) [3]. The compound’s crystalline solid form (melting point: 151–153°C) and stability under inert atmospheres facilitate handling in industrial processes [2] [6].
Table 2: Physicochemical and Synthetic Profile of N-Methyl-(4-nitrophenyl)methanesulfonamide
Property | Specification | Method/Reference |
---|---|---|
Molecular Formula | C₈H₁₀N₂O₄S | PubChem CID 703312 [1] |
Molecular Weight | 230.24 g/mol | [3] [6] |
Boiling Point | 417.5 ± 47.0 °C (Predicted) | Computational [3] |
Density | 1.404 ± 0.06 g/cm³ | Predicted [3] |
pKa | 10.69 ± 0.40 | Predicted [3] |
Primary Synthesis Route | (4-Nitrophenyl)methanesulfonyl chloride + CH₃NH₂ | [3] [6] |
Purity in Commercial Supply | 98% | Sigma-Aldrich/Ambeed [2] |
Commercial production scaled in the early 2000s, with suppliers like Ambeed and Sigma-Aldrich offering gram-to-kilogram quantities (purity: 98%) for research applications [2] [6]. Its current utility extends beyond pharmaceuticals to materials science, where nitroaromatic sulfonamides serve as electron-deficient components in charge-transfer complexes. The compound’s synthetic accessibility—typically prepared in two steps from 4-nitrobenzyl chloride via sulfonation and N-methylation—ensures cost-effective manufacturing [3] [6]. Recent studies highlight its role in synthesizing kinase inhibitors, leveraging the nitro group for Pd-catalyzed cross-coupling or reduction-amination sequences to generate targeted bioactive molecules [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: